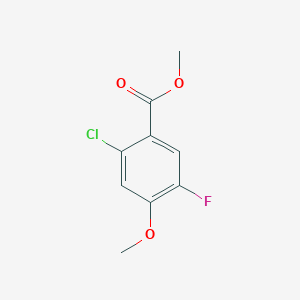

Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester

Overview

Description

Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester, also known as CF3-benzoic acid, is a chemical compound with the molecular formula C9H8ClFO3. It is a white crystalline solid that is widely used in the chemical industry for various purposes.

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives are often used in the synthesis of various compounds, including those that can inhibit certain enzymes .

Mode of Action

It’s worth noting that benzoic acid derivatives are often involved in reactions such as the suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .

Biochemical Pathways

The suzuki–miyaura coupling, in which benzoic acid derivatives often participate, is a key reaction in organic synthesis, forming carbon-carbon bonds that are fundamental to many biochemical pathways .

Result of Action

The formation of carbon-carbon bonds via the suzuki–miyaura coupling can lead to the synthesis of a wide range of organic compounds, potentially influencing various cellular processes .

Action Environment

It’s known that the suzuki–miyaura coupling reaction, which this compound may participate in, is generally tolerant of a wide range of functional groups and can be performed under mild conditions .

Advantages and Limitations for Lab Experiments

Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester acid has various advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. One limitation is that it is toxic and should be handled with care. This compound acid also has a low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are various future directions for the study of Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester acid, including the development of new drugs, the synthesis of new organic compounds, and the study of new chemical reactions. This compound acid can be used as a starting material for the synthesis of various organic compounds, such as CF3-benzamide and CF3-benzyl alcohol. This compound acid can also be used as a ligand in coordination chemistry and as a catalyst in organic reactions. The study of this compound acid and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.

Scientific Research Applications

Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester acid has various scientific research applications, including the development of new drugs, the synthesis of organic compounds, and the study of chemical reactions. This compound acid can be used as a starting material for the synthesis of various organic compounds, such as CF3-benzamide and CF3-benzyl alcohol. This compound acid can also be used as a ligand in coordination chemistry and as a catalyst in organic reactions.

properties

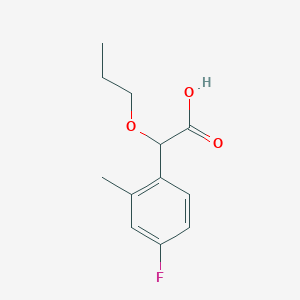

IUPAC Name |

methyl 2-chloro-5-fluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHOIUUHJWCGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2785194.png)

![1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2785195.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)

![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline](/img/structure/B2785215.png)